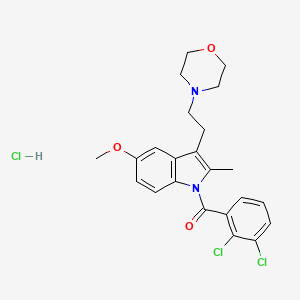

GW405833 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1202865-22-2 |

|---|---|

Fórmula molecular |

C23H25Cl3N2O3 |

Peso molecular |

483.8 g/mol |

Nombre IUPAC |

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride |

InChI |

InChI=1S/C23H24Cl2N2O3.ClH/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25;/h3-7,14H,8-13H2,1-2H3;1H |

Clave InChI |

JIQYDHDVNNFPMU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Complex Pharmacology of GW405833 Hydrochloride: A Technical Guide

An In-Depth Examination of a Controversial Cannabinoid Receptor Ligand

GW405833 hydrochloride, a compound initially celebrated for its high selectivity as a cannabinoid receptor 2 (CB2) agonist, has emerged as a molecule with a more intricate and debated mechanism of action. While its potential therapeutic effects in pain and inflammation are acknowledged, recent research has challenged the initial understanding of its pharmacological targets, revealing a significant interaction with the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the current understanding of GW405833's mechanism of action, presenting the conflicting evidence and delving into its downstream signaling effects. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this complex molecule.

Core Mechanism of Action: A Tale of Two Receptors

The scientific narrative of GW405833's mechanism of action has evolved significantly. Initially characterized as a potent and selective CB2 receptor agonist, this view has been contested by studies demonstrating that its primary in vivo analgesic effects are mediated through the CB1 receptor, where it acts not as a traditional agonist, but as a non-competitive antagonist or negative allosteric modulator.

The Cannabinoid Receptor 2 (CB2) Agonist Hypothesis

Initial studies positioned GW405833 as a promising selective CB2 agonist. The CB2 receptor is primarily expressed in the immune system and peripheral tissues, and its activation is generally associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to CB1 receptor activation in the central nervous system.

This initial characterization was based on its high binding affinity and functional activity at the CB2 receptor in in vitro assays. For instance, it was reported to selectively bind to both rat and human CB2 receptors with high affinity and act as a partial agonist in reducing forskolin-stimulated cAMP production[1].

The Cannabinoid Receptor 1 (CB1) Non-Competitive Antagonist Reality

Contrary to the initial hypothesis, compelling evidence now suggests that the in vivo antinociceptive properties of GW405833 are dependent on the CB1 receptor, not the CB2 receptor[2]. Studies have shown that the analgesic effects of GW405833 are absent in CB1 knockout mice but are preserved in CB2 knockout mice. Furthermore, the CB1 antagonist rimonabant, but not the CB2 antagonist SR144528, blocks the antiallodynic effects of GW405833[2].

In vitro studies have further elucidated this complex interaction, revealing that GW405833 behaves as a non-competitive antagonist at the CB1 receptor. It has been shown to non-competitively antagonize CB1-mediated signaling pathways, including adenylyl cyclase activity and ERK1/2 phosphorylation[2]. This suggests that GW405833 binds to a site on the CB1 receptor that is distinct from the orthosteric site where classical cannabinoid agonists bind.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of GW405833 at both CB1 and CB2 receptors.

| Parameter | Receptor | Species | Value | Reference |

| Ki (Binding Affinity) | CB1 | Human | 4772 ± 1676 nM | [1] |

| CB2 | Human | 3.92 ± 1.58 nM | [1] | |

| EC50 (Functional Potency) | CB2 (cAMP inhibition) | Human | 21 nM | [1] |

Table 1: Binding Affinity and Functional Potency of GW405833

Signaling Pathways Modulated by GW405833

GW405833 exerts its cellular effects by modulating several key intracellular signaling pathways. The primary pathways identified are the cyclic adenosine monophosphate (cAMP) pathway and the PI3K/AKT/mTOR pathway.

cAMP Signaling Pathway

As a G protein-coupled receptor (GPCR) ligand, GW405833's interaction with both CB1 and CB2 receptors influences the production of the second messenger cAMP.

-

At the CB2 Receptor: As a partial agonist, GW405833 inhibits the forskolin-stimulated production of cAMP. This is a hallmark of Gi/o-coupled receptor activation[1].

-

At the CB1 Receptor: As a non-competitive antagonist, GW405833 can block the inhibition of cAMP production induced by CB1 agonists[2].

Caption: GW405833 as a CB2 partial agonist.

Caption: GW405833 as a CB1 non-competitive antagonist.

PI3K/AKT/mTOR Signaling Pathway

Recent studies have implicated GW405833 in the modulation of the PI3K/AKT/mTOR pathway, particularly in the context of cancer biology. In studies involving breast cancer cells and osteoblasts, GW405833 was shown to promote the viability of osteoblast-like cells by inducing the phosphorylation of AKT and mTOR. This suggests a potential role for GW405833 in bone metabolism and cancer-bone interactions.

Caption: GW405833's effect on the AKT/mTOR pathway in osteoblasts.

Interaction with TRPV1 Channels

In a model of osteoarthritis pain, the effects of GW405833 were found to be dependent on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This suggests a potential crosstalk between the cannabinoid and vanilloid systems in specific pathological conditions. The pro-nociceptive effect of GW405833 in this model was attenuated by a TRPV1 antagonist, indicating a complex interplay of receptor systems in pain modulation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacological data of GW405833. Below are summaries of the key experimental protocols used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GW405833 for CB1 and CB2 receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled cannabinoid ligand with known high affinity for the target receptor is used (e.g., [3H]CP-55,940).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of GW405833.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of GW405833 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assays

Objective: To determine the functional activity (EC50) of GW405833 at the CB2 receptor and its antagonist activity at the CB1 receptor.

General Protocol:

-

Cell Culture: Cells expressing the target receptor (CB1 or CB2) are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with GW405833 at various concentrations. For Gi-coupled receptors, adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The concentration of GW405833 that produces 50% of the maximal response (EC50 for agonists) or inhibits the agonist response by 50% (IC50 for antagonists) is determined.

Caption: Workflow for a cAMP functional assay.

Western Blotting for AKT/mTOR Pathway Analysis

Objective: To assess the effect of GW405833 on the phosphorylation of AKT and mTOR.

General Protocol:

-

Cell Treatment: Osteoblast-like cells (e.g., UMR-106) are treated with GW405833 for a specified duration.

-

Protein Extraction: Total protein is extracted from the treated cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), total mTOR, and phosphorylated mTOR (p-mTOR). A loading control antibody (e.g., β-actin) is also used.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a pharmacologically complex molecule whose mechanism of action has been a subject of significant scientific debate. While initially lauded as a selective CB2 agonist, a growing body of evidence strongly indicates that its in vivo analgesic effects are primarily mediated through non-competitive antagonism of the CB1 receptor. Its ability to modulate the PI3K/AKT/mTOR pathway and interact with TRPV1 channels further highlights its multifaceted nature. For researchers and drug developers, a thorough understanding of this complex pharmacology is paramount for the rational design of future therapeutic strategies targeting the endocannabinoid system and related pathways. The conflicting data underscore the importance of comprehensive in vivo characterization of compounds to fully elucidate their mechanisms of action.

References

- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of GW405833 hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW405833 hydrochloride is a synthetic, potent, and selective cannabinoid receptor 2 (CB2) agonist that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of pain and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, chemically known as 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indole hydrochloride, is a complex organic molecule. Its structure is characterized by a central indole core, substituted at various positions to confer its specific pharmacological activity.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride |

| Molecular Formula | C₂₃H₂₅Cl₃N₂O₃ |

| Molecular Weight | 499.82 g/mol |

| CAS Number | 1202865-22-2 |

| SMILES | Cl.COc1ccc2c(c1)c(CCN1CCOCC1)c(C)n2C(=O)c1cccc(Cl)c1Cl |

Pharmacological Profile

This compound is primarily characterized as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] However, its pharmacological profile is complex, with evidence suggesting a nuanced interaction with the cannabinoid receptor 1 (CB1) that contributes to its analgesic effects.

Receptor Binding and Functional Activity

The affinity and functional activity of GW405833 at both CB1 and CB2 receptors have been quantified in various studies. This data is crucial for understanding its selectivity and mechanism of action.

| Receptor | Parameter | Value | Species | Reference |

| CB2 | Kᵢ | 3.92 nM | Human | [2] |

| EC₅₀ | 0.65 nM | Human | [2] | |

| CB1 | Kᵢ | 4772 nM | Human | [2] |

| EC₅₀ | 16.1 µM | Human | [2] |

These values highlight the significant selectivity of GW405833 for the CB2 receptor over the CB1 receptor in terms of binding affinity and potency.

Signaling Pathways

The interaction of this compound with cannabinoid receptors initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, GW405833 has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the AKT/mTOR and ERK pathways.

CB2 Receptor Activation and Downstream Signaling

Caption: this compound signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacological effects of this compound.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is fundamental to determining the functional activity of GW405833 as a CB2 receptor agonist.

Objective: To measure the ability of GW405833 to inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CB2 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and incubated to allow for attachment.

-

Assay:

-

Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound.

-

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE® Ultra cAMP assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve for GW405833-mediated inhibition of forskolin-stimulated cAMP is plotted to determine the EC₅₀ value.

Western Blot Analysis of AKT and ERK Phosphorylation

This technique is employed to investigate the impact of GW405833 on downstream signaling pathways.

Objective: To assess the effect of GW405833 on the phosphorylation status of AKT and ERK in a relevant cell line (e.g., MDA-MB-231 breast cancer cells).[3]

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified duration.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of GW405833.

Caption: Western blot experimental workflow.

In Vivo Model of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL)

The PSNL model is a widely used preclinical model to evaluate the analgesic efficacy of compounds like GW405833 in a neuropathic pain setting.

Objective: To assess the ability of GW405833 to alleviate mechanical allodynia in a mouse model of neuropathic pain.

Methodology:

-

Animal Model: Adult male C57BL/6 mice are typically used.

-

Surgical Procedure:

-

Mice are anesthetized.

-

The sciatic nerve is exposed at the mid-thigh level.

-

A partial, tight ligation of the nerve is performed, affecting approximately one-third to one-half of the nerve diameter.

-

The incision is closed.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Mechanical sensitivity is assessed using von Frey filaments.

-

Mice are placed in a testing apparatus with a wire mesh floor.

-

Calibrated von Frey filaments are applied to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The paw withdrawal threshold is determined.

-

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) at various doses.

-

Data Collection and Analysis: Paw withdrawal thresholds are measured before and after drug administration to determine the analgesic effect of GW405833.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes. Its complex pharmacology, involving both CB2 agonism and CB1-mediated effects, underscores the intricate nature of the endocannabinoid system. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and similar compounds. A thorough understanding of its chemical properties, signaling pathways, and in vivo effects is paramount for the continued development of novel therapeutics targeting the cannabinoid system.

References

- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GW405833 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW405833 hydrochloride is a potent and selective cannabinoid receptor 2 (CB2) agonist that has garnered significant interest for its therapeutic potential in a variety of preclinical models, particularly in the fields of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative summary of its in vitro and in vivo activities. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells, suggesting its involvement in inflammatory and immune responses. Consequently, selective CB2 agonists have emerged as a promising class of therapeutic agents with the potential to modulate these processes without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. GW405833 has been identified as a highly selective CB2 agonist, demonstrating efficacy in various animal models of pain and inflammation.[1] This whitepaper aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this compound.

Discovery and Pharmacological Profile

GW405833, also known as L-768,242, was discovered as a potent and selective ligand for the CB2 receptor.[1] It exhibits high affinity for the human and rat CB2 receptors, acting as a partial agonist.[2] Notably, GW405833 displays significantly lower affinity for the CB1 receptor, underpinning its favorable safety profile by avoiding central nervous system-mediated psychoactive effects.[1] The hydrochloride salt form enhances its solubility and suitability for in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinities and Potency

| Parameter | Receptor | Species | Value |

| Ki | CB2 | Human | 3.92 nM[1] |

| Ki | CB1 | Human | 4772 nM[1] |

| EC50 | CB2 | Human | 0.65 nM[1] |

| EC50 | CB1 | Human | 16.1 µM[1] |

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Intraperitoneal Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 10 | 155 ± 23 | 1 | 467 ± 68 |

| 30 | 450 ± 75 | 1 | 1450 ± 230 |

| 100 | 1500 ± 250 | 1 | 5000 ± 850 |

Table 3: In Vivo Efficacy in Preclinical Models

| Model | Species | Effect |

| Carrageenan-induced paw edema | Rat | Significant reduction in paw volume[3] |

| Neuropathic Pain (Chronic Constriction Injury) | Rat | Reversal of mechanical allodynia |

| Inflammatory Pain (Complete Freund's Adjuvant) | Rat | Attenuation of thermal hyperalgesia |

| Acute Liver Failure | Mouse | Protection against hepatocyte apoptosis[4] |

Synthesis of this compound

Experimental Protocol: Synthesis of 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)-1H-indole hydrochloride

Step 1: Synthesis of 5-methoxy-2-methyl-1H-indole-3-acetonitrile

-

To a solution of 5-methoxy-2-methyl-1H-indole (1 eq) in dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes, then add chloroacetonitrile (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield 5-methoxy-2-methyl-1H-indole-3-acetonitrile.

Step 2: Reduction to 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

-

To a solution of 5-methoxy-2-methyl-1H-indole-3-acetonitrile (1 eq) in tetrahydrofuran (THF), add lithium aluminum hydride (2 eq) portion-wise at 0 °C.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine.

Step 3: Synthesis of 4-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)morpholine

-

To a solution of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine (1 eq) and bis(2-chloroethyl) ether (1.1 eq) in acetonitrile, add potassium carbonate (3 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 4-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)morpholine.

Step 4: Acylation to 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)-1H-indole

-

To a solution of 4-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)morpholine (1 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of 2,3-dichlorobenzoyl chloride (1.2 eq).

-

Stir the reaction at room temperature for 6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the free base of GW405833.

Step 5: Formation of this compound

-

Dissolve the purified free base in a minimal amount of diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Mechanism of Action and Signaling Pathways

GW405833 exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

CB2 Receptor Signaling

Activation of the CB2 receptor by GW405833 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, GW405833 has been shown to influence other signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Recent studies have also suggested a role for GW405833 as a non-competitive antagonist of the CB1 receptor, which may contribute to its analgesic effects.

Downregulation of HIF-1α

In the context of acute liver failure, GW405833 has been shown to inhibit glycolysis by down-regulating Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1] This mechanism contributes to its protective effects against hepatocyte cell death.

Experimental Workflows

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound in a preclinical model of inflammatory pain.

References

An In-depth Technical Guide to GW405833 Hydrochloride: A Selective Cannabinoid Receptor 2 Agonist

Disclaimer: The user's request identified GW405833 hydrochloride as a glycine transporter 1 (GlyT1) inhibitor. However, extensive review of the scientific literature indicates that this compound (CAS Number: 180002-83-9) is a potent and selective cannabinoid receptor 2 (CB2) agonist. This guide will focus on its well-established role as a CB2 agonist.

Introduction

This compound, also known as L-768242, is a synthetic, cell-permeable compound widely recognized for its high affinity and selective partial agonism at the cannabinoid receptor 2 (CB2).[1][2][3] Initially developed for its potential therapeutic effects in pain and inflammation, its mechanism of action is primarily mediated through the CB2 receptor, which is predominantly expressed in the peripheral nervous system and on immune cells. This localization has made GW405833 a valuable tool for investigating the therapeutic potential of CB2 activation while avoiding the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological effects, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is an indole derivative with the following properties:

| Property | Value |

| IUPAC Name | (2,3-dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]-methanone hydrochloride |

| Synonyms | L-768,242 hydrochloride |

| CAS Number | 180002-83-9 |

| Molecular Formula | C23H24Cl2N2O3 · HCl |

| Molecular Weight | 483.82 g/mol |

| Appearance | White to pink solid |

| Solubility | DMSO (≥ 30 mg/mL) |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

Mechanism of Action and Signaling Pathways

GW405833 acts as a partial agonist at the CB2 receptor.[1][4] Its binding to the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][6] This mechanism is central to its anti-inflammatory and analgesic effects.

While highly selective for the CB2 receptor, some studies suggest that at higher doses, GW405833 may exert some effects through the CB1 receptor.[6][7] Additionally, recent research has identified GW405833 as a specific inhibitor of the lysosomal transient receptor potential mucolipin 1 (TRPML1) channel.[8]

CB2 Receptor Agonism Signaling Pathway

The primary mechanism of action involves the activation of the CB2 receptor, leading to the inhibition of cAMP production.

Caption: CB2 Receptor Signaling Pathway of GW405833.

Pharmacological Profile

The following table summarizes the binding affinity and potency of GW405833 at cannabinoid receptors.

| Receptor | Parameter | Value | Species |

| CB2 | Ki | 3.92 nM | Human |

| Ki | 3.6 nM | Rat | |

| EC50 | 0.65 nM | Not Specified | |

| CB1 | Ki | 4772 nM | Human |

| EC50 | 16.1 µM | Not Specified |

The data clearly demonstrates the high selectivity of GW405833 for the CB2 receptor over the CB1 receptor, with a selectivity ratio of approximately 1200-fold.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies for key assays used to characterize GW405833.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is a generalized procedure based on standard receptor binding assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. GW-405,833 - Wikipedia [en.wikipedia.org]

- 4. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ≥98% (HPLC), Selective cannabinoid CB2 receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]

The Complex Pharmacological Profile of GW405833 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW405833 hydrochloride, initially characterized as a potent and selective cannabinoid receptor 2 (CB2) agonist, has emerged as a compound with a more intricate pharmacological profile than first appreciated. While its high affinity for the CB2 receptor underpins its significant anti-inflammatory and analgesic properties demonstrated in numerous preclinical models, recent evidence reveals a nuanced interaction with the cannabinoid receptor 1 (CB1), including potential non-competitive antagonism. This technical guide provides an in-depth review of the pharmacological characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the signaling pathways and experimental workflows associated with its study. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of GW405833 and other cannabinoid receptor modulators.

Introduction

This compound (also known as L-768242) is a synthetic compound that has garnered considerable interest for its therapeutic potential, primarily in the realms of pain and inflammation.[1][2] The initial allure of GW405833 stemmed from its high selectivity for the CB2 receptor over the CB1 receptor, suggesting a pharmacological profile devoid of the psychoactive side effects associated with CB1 activation.[2] CB2 receptors are predominantly expressed in peripheral tissues and immune cells, and their activation is linked to the modulation of inflammatory responses.[1][3] However, the in vivo mechanism of action of GW405833 appears to be more complex, with some studies indicating that its analgesic effects in certain pain models are dependent on CB1 receptors.[1][4] This guide aims to dissect this complex pharmacology by presenting a consolidated overview of its receptor binding, functional activity, and effects on intracellular signaling cascades.

Receptor Binding and Functional Activity

The interaction of GW405833 with cannabinoid receptors has been characterized through various in vitro assays, revealing a high affinity and selectivity for the CB2 receptor. However, its functional activity is multifaceted, with reports describing it as a partial agonist at CB2 receptors and a potential non-competitive antagonist at CB1 receptors.[1][2][5]

Quantitative Binding and Functional Data

The following tables summarize the key quantitative parameters defining the interaction of GW405833 with CB1 and CB2 receptors.

| Parameter | Receptor | Species | Value | Reference |

| Ki | CB2 | Human | 3.92 nM | [5] |

| CB1 | Human | 4772 nM | [5] | |

| EC50 | CB2 | Human | 0.65 nM | [5] |

| CB1 | Human | 16.1 µM | [5] |

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound.

Intracellular Signaling Pathways

GW405833 modulates several key intracellular signaling pathways upon binding to cannabinoid receptors. Its activity has been shown to influence cyclic adenosine monophosphate (cAMP) production, and the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which are central to cellular processes like inflammation, proliferation, and survival.

cAMP Signaling

As a CB2 receptor agonist, GW405833 can inhibit forskolin-stimulated cAMP production, a hallmark of Gi/o protein-coupled receptor activation.[5][6]

ERK and Akt/mTOR Signaling

GW405833 has been shown to modulate the phosphorylation of ERK and Akt, key components of the MAPK and PI3K/Akt/mTOR signaling pathways, respectively. In some cellular contexts, such as breast cancer cells, GW405833 can reduce the phosphorylation of ERK and Akt.[7] Conversely, in osteoblasts, it may induce the phosphorylation of Akt and mTOR.[7]

Experimental Protocols

The pharmacological profile of GW405833 has been elucidated through a variety of in vitro and in vivo experimental models. This section provides an overview of the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared from cultured cells or tissue homogenates.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and a range of concentrations of unlabeled GW405833.

-

Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of GW405833 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema

This in vivo model is used to assess the anti-inflammatory effects of GW405833.

Methodology:

-

Animal Dosing: Rodents (typically rats or mice) are administered this compound or a vehicle control at various doses.

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce a localized inflammatory response.

-

Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at baseline and at specified time points after carrageenan injection.

-

Data Analysis: The degree of paw swelling is calculated and compared between the drug-treated and vehicle-treated groups to determine the anti-inflammatory efficacy of GW405833.

Partial Sciatic Nerve Ligation (PSNL)

This in vivo model is used to induce neuropathic pain and evaluate the analgesic effects of GW405833.

Methodology:

-

Surgical Procedure: Under anesthesia, the sciatic nerve of a rodent is exposed, and a partial, tight ligation of the nerve is performed.

-

Behavioral Testing: At various time points post-surgery, the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) is assessed using von Frey filaments and a radiant heat source, respectively.

-

Drug Administration and Assessment: Once neuropathic pain is established, GW405833 or a vehicle is administered, and behavioral testing is repeated to evaluate the reversal of pain hypersensitivity.

Discussion and Future Directions

The pharmacological profile of this compound is emblematic of the growing complexity in cannabinoid receptor pharmacology. While its potent and selective agonism at the CB2 receptor provides a strong rationale for its anti-inflammatory and analgesic effects, the emerging evidence of its interaction with the CB1 receptor, potentially as a non-competitive antagonist, warrants further investigation.[1] This dual activity could contribute to its therapeutic efficacy, particularly in neuropathic pain states where both CB1 and CB2 receptors are implicated.

Future research should focus on elucidating the precise molecular mechanisms underlying the CB1-dependent effects of GW405833 in vivo. Studies utilizing advanced techniques such as biased agonism assays could provide deeper insights into how GW405833 differentially activates signaling pathways downstream of both CB1 and CB2 receptors. Furthermore, exploring the therapeutic potential of GW405833 in a wider range of disease models, including neurodegenerative and autoimmune disorders, could unveil novel applications for this intriguing compound.

Conclusion

This compound remains a valuable pharmacological tool for investigating the roles of the CB2 receptor in health and disease. Its complex pharmacology, characterized by potent CB2 agonism and potential CB1 antagonism, highlights the need for a comprehensive understanding of ligand-receptor interactions in the development of novel cannabinoid-based therapeutics. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and paving the way for future investigations into the full therapeutic potential of GW405833.

References

- 1. jove.com [jove.com]

- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GW405833 Hydrochloride: A Comprehensive Technical Guide on a Selective Cannabinoid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW405833 hydrochloride is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), demonstrating high affinity and functional activity at this target.[1][2][3] Initially lauded for its potential to elicit therapeutic effects in pain and inflammation without the psychoactive side effects associated with cannabinoid receptor type 1 (CB1) activation, recent research has unveiled a more complex pharmacological profile.[1][4] Evidence now suggests that this compound may also act as a non-competitive antagonist at the CB1 receptor and that its analgesic properties, paradoxically, appear to be dependent on CB1 receptor signaling.[1][4] This guide provides a detailed overview of the technical data and experimental methodologies related to this compound, offering a valuable resource for researchers in the field of cannabinoid pharmacology and drug development.

Pharmacological Profile

This compound is characterized by its high selectivity for the CB2 receptor over the CB1 receptor. This selectivity is evident in both radioligand binding assays and functional assays, which measure the compound's ability to displace a known radioactive ligand and to elicit a biological response, respectively.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through various binding and functional assays. The data consistently demonstrates a significantly higher affinity and potency at the CB2 receptor compared to the CB1 receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| CB2 | Human | 3.92 | [1][2] |

| CB2 | Human | 14 | [5] |

| CB1 | Human | 4772 | [1][2] |

| CB1 | Human | 2040 | [5] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of this compound

| Receptor | Assay Type | EC50 (nM) | Reference |

| CB2 | cAMP Inhibition | 0.65 | [1][2] |

| CB1 | cAMP Inhibition | 16100 | [1][2] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

In Vivo Pharmacology

In vivo studies have primarily focused on the analgesic and anti-inflammatory effects of this compound in various animal models. While initially believed to be mediated by CB2 receptor activation, compelling evidence now points towards a CB1-dependent mechanism for its antiallodynic effects.[4]

Table 3: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Dose Range (mg/kg, i.p.) | Outcome | Key Finding | Reference |

| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | 3 - 30 | Reversal of mechanical allodynia | Effects absent in CB1 knockout mice, but present in CB2 knockout mice.[4] | [4] |

| Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | 3 - 30 | Reversal of mechanical allodynia | Antiallodynic effect blocked by a CB1 antagonist (rimonabant) but not a CB2 antagonist (SR144528).[4] | [4] |

| Inflammatory Pain (Carrageenan-induced paw edema) | Rat | 3 (i.v.) | Reduction of inflammation and footpad edema | Reduced cytokine production and oxidative stress. | [1] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound at the CB2 receptor is through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This is a characteristic signaling pathway for Gi/o-coupled protein receptors like the CB2 receptor.

Caption: CB2 receptor signaling pathway activated by GW405833.

The surprising CB1-dependent analgesic effects of this compound suggest a more intricate mechanism. It is hypothesized that GW405833 may act as a non-competitive antagonist at the CB1 receptor, modulating its activity in a way that leads to pain relief without causing the typical psychoactive effects of CB1 agonists.

Caption: Workflow of in vivo studies on GW405833's analgesic effects.

Experimental Protocols

The following sections detail the general methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

-

Cell Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM CaCl2 at pH 7.4.

-

Competition Binding: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated, typically for 60-90 minutes at 30°C, to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.

-

Cell Culture: Cells expressing the CB1 or CB2 receptor are cultured in appropriate media.

-

Assay Principle: CB2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, the enzyme that produces cAMP from ATP. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

The cells are incubated for a defined period (e.g., 30 minutes).

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Detection: Intracellular cAMP levels are quantified using a variety of methods, such as:

-

Enzyme-linked immunosorbent assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP analog for binding to an anti-cAMP antibody.

-

-

Data Analysis: The concentration-response curves are plotted, and the EC50 value, representing the concentration of this compound that causes 50% of its maximal inhibition of forskolin-stimulated cAMP production, is calculated.

Conclusion

This compound is a valuable research tool for investigating the cannabinoid system. Its high selectivity for the CB2 receptor makes it useful for studying the physiological and pathological roles of this receptor. However, the discovery of its complex interactions with the CB1 receptor and the CB1-dependent nature of its analgesic effects highlight the importance of thorough pharmacological characterization of even seemingly selective compounds. Future research should aim to further elucidate the molecular mechanisms underlying its dual activity and its implications for the development of novel therapeutics for pain and inflammation.

References

- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. caymanchem.com [caymanchem.com]

In Vitro Binding Affinity and Pharmacological Profile of GW405833 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity and pharmacological characteristics of GW405833 hydrochloride, a widely studied cannabinoid receptor ligand. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in the field of cannabinoid pharmacology.

Quantitative Binding Affinity and Functional Activity

This compound has been characterized as a selective cannabinoid receptor 2 (CB2) agonist, though its pharmacological profile is complex, with evidence suggesting interaction with the cannabinoid receptor 1 (CB1) as well.[1] The following tables summarize the reported in vitro binding affinities and functional activities.

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| CB2 | Human | Radioligand Binding | Ki | 3.9 | |

| CB2 | Rat | Radioligand Binding | Ki | 3.6 |

Table 1: In Vitro Receptor Binding Affinities of GW405833

| Receptor | Cell Line | Assay | Activity | Efficacy | Reference |

| Human CB2 | CHO | cAMP Formation | Partial Agonist | ~50% inhibition of forskolin-stimulated cAMP compared to CP55,940 | [2] |

| Human CB1 | HEK | Multiple | Noncompetitive Antagonist | Antagonized CP55,940-induced adenylyl cyclase inhibition, ERK1/2 phosphorylation, and CB1 internalization | [1] |

| Rat CB1 | N/A | N/A | Weak Agonist | N/A | [1] |

| Human & Rat CB2 | N/A | N/A | Inverse Agonist | N/A | [1] |

Table 2: In Vitro Functional Activity of GW405833

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of GW405833's in vitro pharmacology.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.

-

Objective: To quantify the affinity of the test compound for the target receptor.

-

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CB1 or CB2 receptor.

-

Incubation: The cell membranes are incubated with a specific radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (GW405833).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assays

This functional assay is used to determine the agonist or antagonist activity of a compound by measuring its effect on the second messenger cyclic adenosine monophosphate (cAMP).

-

Objective: To assess the functional consequence of receptor binding (agonism or antagonism).

-

General Procedure:

-

Cell Culture: Cells expressing the target cannabinoid receptor (e.g., CHO cells) are cultured.

-

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its efficacy and potency (EC50).

-

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assays

These assays are used to investigate the downstream signaling effects of receptor activation, specifically on the ERK1/2 pathway.

-

Objective: To measure the effect of the compound on a key downstream signaling pathway.

-

General Procedure:

-

Cell Treatment: Cells expressing the target receptor are treated with the test compound for a specific duration.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The antibody binding is detected using a chemiluminescent or fluorescent substrate.

-

Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the effect of the compound on ERK activation.

-

Signaling Pathways

GW405833 modulates several key intracellular signaling pathways upon binding to cannabinoid receptors. The following diagrams illustrate these pathways.

References

- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GW405833 Hydrochloride in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW405833 hydrochloride is a synthetic compound widely recognized in scientific literature as a potent and selective agonist for the cannabinoid receptor 2 (CB2). Contrary to any potential misclassification, its mechanism of action is not associated with the Liver X Receptor (LXR) family. The CB2 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive therapeutic target for inflammatory and pain-related conditions. This technical guide provides an in-depth overview of GW405833's interaction with cannabinoid receptors, its downstream signaling pathways, and the experimental methodologies used for its characterization.

Activation of the CB2 receptor by GW405833 initiates a cascade of intracellular events, primarily through the Gαi subunit of its associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this primary signaling event, GW405833 has been shown to modulate the activity of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. These signaling events culminate in the modulation of cellular processes such as inflammation, cell survival, and proliferation. Notably, the anti-inflammatory effects of GW405833 are attributed to its ability to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

While GW405833 exhibits high selectivity for the CB2 receptor in vitro, some studies report that its in vivo analgesic effects in certain pain models are mediated by the cannabinoid receptor 1 (CB1). This suggests a more complex pharmacological profile than initially understood, possibly involving allosteric modulation or interactions within the broader endocannabinoid system.

This guide presents quantitative data on the binding affinities and functional potencies of GW405833, details of common experimental protocols for its study, and visual representations of the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of GW405833 Activity

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of GW405833 for human and rat cannabinoid receptors. It is important to note that values can vary between different studies and experimental conditions.

| Receptor | Species | Parameter | Value (nM) | Reference |

| CB2 | Human | Ki | 3.92 | [1] |

| CB2 | Rat | Ki | 3.6 | [1] |

| CB1 | Human | Ki | 1217 | [1] |

| CB1 | Rat | Ki | 273 | [1] |

| Receptor | Species | Parameter | Value (nM) | Reference |

| CB2 | Human | EC50 (cAMP inhibition) | 0.65 | |

| CB1 | Human | EC50 (cAMP inhibition) | 16100 |

Core Signaling Pathways of GW405833

The primary mechanism of action of GW405833 is the activation of the CB2 receptor. This initiates a series of intracellular signaling events that mediate its pharmacological effects.

Canonical CB2 Receptor Signaling

Upon binding of GW405833, the CB2 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G protein (Gαi/o, Gβ, Gγ). The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This is a hallmark of CB2 receptor activation.

Modulation of MAPK/ERK and PI3K/Akt/mTOR Pathways

Beyond the canonical cAMP pathway, GW405833-mediated CB2 activation influences other critical signaling networks. In some cellular contexts, particularly in cancer cell lines, GW405833 has been shown to reduce the phosphorylation of p44/42 MAPK (Erk1/2).[2] The MAPK/ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival.

Furthermore, GW405833 has been observed to modulate the PI3K/Akt/mTOR signaling cascade.[2] This pathway is central to cell growth, metabolism, and survival. In breast cancer cells, GW405833 reduced the phosphorylation of Akt, a key node in this pathway.[2] Conversely, in osteoblast-like cells, it induced the phosphorylation of both Akt and mTOR, suggesting cell-type specific effects.[2]

Anti-Inflammatory Signaling

A major therapeutic potential of GW405833 lies in its anti-inflammatory properties. Activation of CB2 receptors on immune cells by GW405833 leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] This effect is a downstream consequence of the modulation of the aforementioned signaling pathways and contributes to the amelioration of inflammatory responses.

Experimental Protocols

The characterization of GW405833's activity relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.

-

Objective: To quantify the affinity of GW405833 for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes from cells stably expressing human or rat CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940 or [3H]WIN55,212-2).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist like WIN55,212-2).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of GW405833.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of GW405833.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of GW405833 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of GW405833 to inhibit adenylyl cyclase activity, a functional readout of CB2 receptor agonism.

-

Objective: To determine the EC50 of GW405833 for the inhibition of cAMP production.

-

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or FRET-based).

-

-

Procedure:

-

Plate the CB2-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of GW405833 for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The incubation is typically done in the presence of IBMX.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of GW405833.

-

Determine the EC50 value, which is the concentration of GW405833 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, using non-linear regression analysis.

-

Conclusion

This compound is a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes. Its primary mechanism of action involves the activation of the CB2 receptor and the subsequent modulation of intracellular signaling pathways, most notably the inhibition of the adenylyl cyclase/cAMP pathway and the regulation of the MAPK/ERK and PI3K/Akt/mTOR cascades. These signaling events underpin its potent anti-inflammatory and analgesic effects observed in preclinical models. The complex pharmacology of GW405833, including its reported in vivo interactions with the CB1 receptor, warrants further investigation to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a foundation for the continued exploration of GW405833 and the broader field of cannabinoid receptor signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Profile of GW405833 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW405833 hydrochloride is a synthetic compound that has been a subject of early-stage research primarily for its interaction with the endocannabinoid system. Initially characterized as a potent and selective partial agonist for the cannabinoid receptor subtype 2 (CB2), it has been investigated for its potential therapeutic effects in inflammatory and neuropathic pain models.[1][2] However, emerging research suggests a more complex pharmacological profile, with some studies indicating that its in vivo effects may be mediated, at least in part, through cannabinoid receptor 1 (CB1) dependent mechanisms.[3][4] This technical guide provides a comprehensive overview of the early-stage research on GW405833, summarizing its pharmacological data, detailing key experimental protocols, and visualizing its proposed signaling pathways.

Pharmacological Profile

GW405833 is an indole-derived compound that has demonstrated high-affinity binding to the CB2 receptor.[1] Its activity has been primarily characterized through in vitro functional assays, such as the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, where it acts as a partial agonist.[1] In preclinical animal models, GW405833 has shown efficacy in reducing hyperalgesia and inflammation.[1][2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for GW405833 in early-stage research.

| Parameter | Species/System | Value | Receptor | Reference |

| EC50 | - | 0.65 nM | CB2 | [2] |

| Ki | Human | 3.9 nM | CB2 | [4] |

| Ki | Rat | 3.6 nM | CB2 | [4] |

| Selectivity | - | ~1200x for CB2 over CB1 | CB2/CB1 | [2] |

| Functional Activity | - | ~50% reduction of forskolin-mediated cAMP production | CB2 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of GW405833.

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.

-

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human CB2 receptors).

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of GW405833.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of GW405833 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

-

Objective: To determine the functional activity of GW405833 at the CB2 receptor.

-

Protocol:

-

Cell Culture: Culture cells expressing the CB2 receptor (e.g., CHO-hCB2 cells).

-

Stimulation: Pre-incubate the cells with GW405833 at various concentrations, followed by stimulation with forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP levels using a commercially available assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of GW405833 to determine the EC50 and the maximal efficacy.

-

In Vivo Models

1. Carrageenan-Induced Paw Edema (Acute Inflammatory Model)

-

Objective: To evaluate the anti-inflammatory effects of GW405833.

-

Protocol:

-

Animal Model: Use male Wistar rats or a similar rodent model.

-

Drug Administration: Administer GW405833 or vehicle intraperitoneally (i.p.) at desired doses.

-

Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.

-

Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Compare the increase in paw volume in the GW405833-treated groups to the vehicle-treated group to determine the percentage of inhibition of edema.

-

2. Partial Sciatic Nerve Ligation (Neuropathic Pain Model)

-

Objective: To assess the anti-hyperalgesic effects of GW405833 in a model of neuropathic pain.

-

Protocol:

-

Surgical Procedure: Anesthetize the animals and expose the sciatic nerve. Tightly ligate approximately one-third to one-half of the dorsal portion of the nerve.

-

Post-Operative Recovery: Allow the animals to recover for a period of days to weeks to allow for the development of mechanical allodynia.

-

Drug Administration: Administer GW405833 or vehicle (i.p.) at various doses.

-

Behavioral Testing: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at different time points after drug administration.

-

Data Analysis: Compare the paw withdrawal thresholds in the drug-treated groups to the vehicle-treated group to assess the reversal of mechanical allodynia.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows for GW405833.

Caption: Proposed CB2 receptor-mediated signaling pathway for GW405833.

Caption: Anti-inflammatory mechanism of action for GW405833.

Caption: General experimental workflow for in vivo pain models.

Conclusion and Future Directions

The early-stage research on this compound has established it as a valuable tool for investigating the role of the CB2 receptor in pain and inflammation. Its high affinity and selectivity for the CB2 receptor in in vitro assays make it a useful pharmacological probe. However, the discrepancies observed in its in vivo mechanism of action, with some evidence pointing towards CB1 receptor involvement, highlight the need for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its in vivo effects, including potential off-target activities or biased agonism. A thorough characterization of its pharmacokinetic and pharmacodynamic properties in different species will be crucial for its potential translation into a therapeutic agent.

References

- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GW405833 Hydrochloride in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GW405833 hydrochloride in mouse models, with a focus on dosage, administration, and mechanism of action. The protocols are intended to serve as a guide for researchers designing and conducting preclinical studies.

Summary of In Vivo Mouse Studies

This compound has been primarily investigated in mouse models of neuropathic and inflammatory pain, as well as other conditions like acute liver injury. While initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, compelling in vivo evidence has demonstrated that its analgesic effects in pain models are mediated through the cannabinoid receptor 1 (CB1).

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse studies.

| Mouse Model | Doses Administered (mg/kg) | Route of Administration | Key Findings |

| Neuropathic Pain (Partial Sciatic Nerve Ligation) | 3, 10, 30 | Intraperitoneal (i.p.) | Dose-dependently reversed mechanical allodynia. Effects were absent in CB1 knockout mice and blocked by a CB1 antagonist, but preserved in CB2 knockout mice.[1] |

| Inflammatory Pain (Complete Freund's Adjuvant) | 3, 10, 30 | Intraperitoneal (i.p.) | Dose-dependently reversed mechanical allodynia. Effects were absent in CB1 knockout mice and blocked by a CB1 antagonist.[1] |

| Acute Liver Injury (Concanavalin A-induced) | 20 | Intraperitoneal (i.p.) | Ameliorated liver injury, decreased serum aminotransferase levels, and reduced hepatocyte apoptosis.[2] |

| Breast Cancer Bone Metastasis | Not specified in mice | In vitro study | Reduced cancer cell-induced osteoblast death and promoted osteoblast viability.[3][4] |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80 or Emulphor-620

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: DMSO and Saline Formulation

This protocol is suitable for achieving a solution for intraperitoneal injection.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a volume of DMSO to achieve an initial high-concentration stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of GW405833 in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid in dissolution.

-

For the final injection solution, dilute the DMSO stock with sterile 0.9% saline to the desired final concentration. A common final concentration of DMSO in the injection volume is 20%[5]. For example, to make 1 mL of a 1 mg/mL solution with 20% DMSO, add 200 µL of the 10 mg/mL DMSO stock to 800 µL of sterile saline.

-

Vortex the final solution immediately before administration to ensure homogeneity.

Protocol 2: Ethanol, Emulphor, and Saline Formulation

This vehicle is commonly used for the administration of cannabinoids.

-

Prepare a stock solution of this compound in ethanol.

-

In a separate sterile tube, prepare the vehicle by mixing ethanol, Emulphor-620 (or Tween 80), and sterile saline in a 1:1:18 ratio.

-

Add the appropriate volume of the GW405833 stock solution to the vehicle to achieve the final desired concentration for injection.

-

Vortex thoroughly before administration.

Administration to Mice

-

Animal Handling: Acclimatize mice to the experimental conditions before the study begins. Handle mice gently to minimize stress.

-

Dosage Calculation: Calculate the volume of the GW405833 solution to be injected based on the individual mouse's body weight and the desired dose (in mg/kg). A typical injection volume for intraperitoneal administration in mice is 10 mL/kg.

-

Intraperitoneal (i.p.) Injection:

-

Restrain the mouse appropriately.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Slowly inject the calculated volume of the GW405833 solution.

-

-